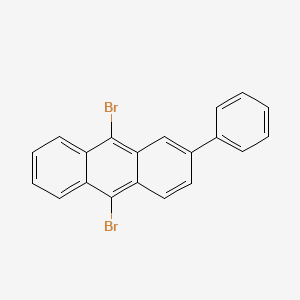
9,10-Dibromo-2-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromo-2-phenylanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . It is a yellow-white solid powder that is commonly used as an organic synthesis intermediate .
Synthesis Analysis
The synthesis of 9,10-Dibromo-2-phenylanthracene involves the use of 9-bromo-10-phenylanthracene and 4-(trifluoromethyl)phenyl boronic acid . The reaction is facilitated by a catalyst, Pd(PPh3)4 .Molecular Structure Analysis
The molecular formula of 9,10-Dibromo-2-phenylanthracene is C20H12Br2 .Chemical Reactions Analysis
9,10-Dibromoanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis
9,10-Dibromo-2-phenylanthracene is a solid at 20 degrees Celsius . It has a molecular weight of 412.12 and is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Molecules based on anthracene, such as 9,10-Dibromo-2-phenylanthracene, are commonly used in applications such as OLEDs . These blue-emitting chromophores are plentiful in a variety of fields .
Triplet-Triplet Annihilation Upconversion
9,10-Dibromo-2-phenylanthracene is used in triplet–triplet annihilation upconversion . This process involves the conversion of two low energy photons into one high energy photon .
Fluorescent Probes
Anthracene-based molecules are used as fluorescent probes . The fluorescence properties of 9,10-Dibromo-2-phenylanthracene can be altered by substituting at the 9- and 10-positions .
Organic Scintillators
9,10-Dibromo-2-phenylanthracene is used in organic scintillators . These are substances that exhibit scintillation, the property of luminescence when excited by ionizing radiation .
Photon-Upconversion through Triplet-Triplet Annihilation
9,10-Dibromo-2-phenylanthracene is used in photon-upconversion through triplet–triplet annihilation . This is a process where two low energy photons are converted into one high energy photon .
Synthesis of Substituted Anthracenes
9,10-Dibromo-2-phenylanthracene can be used in the synthesis of substituted anthracenes . These anthracenes can be used in a variety of applications, further expanding the utility of 9,10-Dibromo-2-phenylanthracene .
Mechanism of Action
Safety and Hazards
Future Directions
Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
properties
IUPAC Name |
9,10-dibromo-2-phenylanthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYBLHYEVCYGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dibromo-2-phenylanthracene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2536170.png)
![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)
![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)

![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2536177.png)
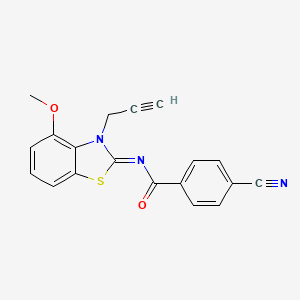
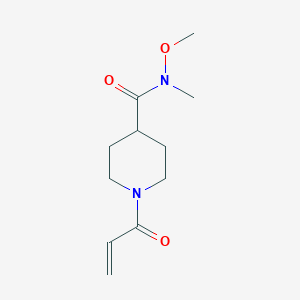
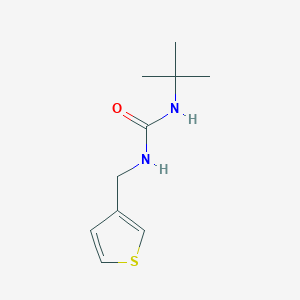
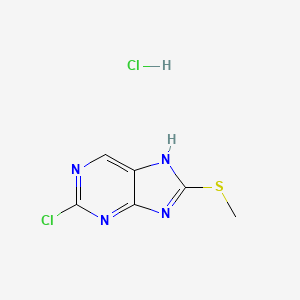
![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536186.png)
